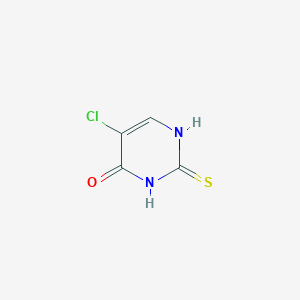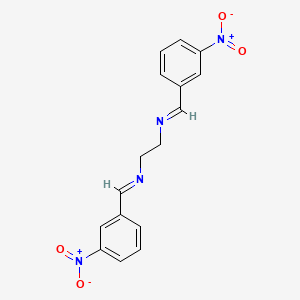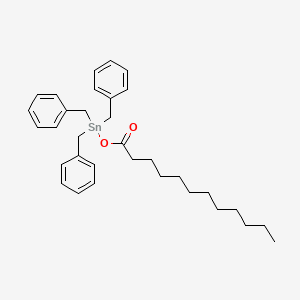![molecular formula C20H24N2O4 B15076884 Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- CAS No. 104209-31-6](/img/structure/B15076884.png)
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes acetamide groups linked by a butanediyl bis(oxy-4,1-phenylene) backbone. Its molecular formula is C24H26N2O4, and it has a molecular weight of 406.48 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- typically involves a multi-step process. One common method includes the reaction of 1,4-butanediol with 4-nitrophenol to form 1,4-butanediylbis(oxy-4-nitrophenyl). This intermediate is then reduced to 1,4-butanediylbis(oxy-4-aminophenyl) using a reducing agent such as hydrogen in the presence of a palladium catalyst. Finally, the aminophenyl derivative is reacted with acetic anhydride to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the acetamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of protein-protein interactions or disruption of cellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-1,4-Butanediylbis(2-{[(E)-(4-methoxybenzylidene)amino]oxy}acetamide): Similar structure but with methoxy substituents on the phenyl rings.
N,N’-1,4-Butanediylbis[N-(3-acetamidopropyl)acetamide]: Contains acetamidopropyl groups instead of phenyl rings.
Uniqueness
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
104209-31-6 |
|---|---|
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-[4-[4-(4-acetamidophenoxy)butoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15(23)21-17-5-9-19(10-6-17)25-13-3-4-14-26-20-11-7-18(8-12-20)22-16(2)24/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
JYFHRGNXCXTTBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)


![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)

